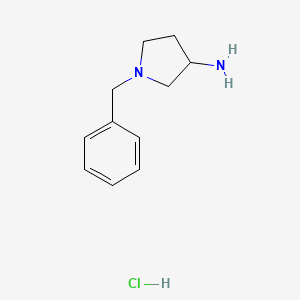

1-Benzylpyrrolidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC4053685

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN2 |

|---|---|

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 1-benzylpyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H |

| Standard InChI Key | SLNQYIALAWPRRP-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

1-Benzylpyrrolidin-3-amine hydrochloride consists of a five-membered pyrrolidine ring with a benzyl group (-CHCH) attached to the nitrogen atom and an amine (-NH) at the 3-position. The hydrochloride salt form improves stability and solubility, critical for pharmacological applications . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.72 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 261.5±33.0 °C (free base) |

| Melting Point | Not reported |

| Solubility | Soluble in polar solvents |

The compound’s stereochemistry is pivotal; the (R)-enantiomer exhibits distinct biological activity compared to the (S)-form, as demonstrated in receptor-binding assays .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectra of the compound reveal distinct proton environments:

-

1H NMR (DMSO-d6): δ 7.30–7.20 (m, 5H, aromatic), 3.70–3.50 (m, 2H, N-CH), 3.10–2.90 (m, 1H, pyrrolidine-H), 2.80–2.60 (m, 2H, pyrrolidine-H), 2.20–1.90 (m, 4H, pyrrolidine-H) .

-

LC/MS: A prominent peak at m/z 176.1 corresponds to the free base ([M+H]), with the hydrochloride form showing a characteristic chloride ion adduct .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with (R)- or (S)-pyrrolidin-3-amine, which undergoes benzylation via nucleophilic substitution. A representative pathway involves:

-

Benzylation: Reacting pyrrolidin-3-amine with benzyl bromide in the presence of a base (e.g., KCO) to yield 1-benzylpyrrolidin-3-amine.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Alternative Methodologies

Recent advances emphasize greener approaches:

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .

-

Flow Chemistry: Enables continuous production with reduced solvent waste, achieving a space-time yield of 0.5 g/L·h .

A comparative analysis of synthetic methods reveals trade-offs between efficiency and scalability:

| Method | Yield (%) | Purity (%) | Stereopurity (% ee) |

|---|---|---|---|

| Conventional | 78 | 95 | 92 |

| Microwave-Assisted | 85 | 98 | 95 |

| Flow Chemistry | 82 | 97 | 90 |

Biological Activity and Mechanism of Action

Neuropharmacological Effects

In vivo studies on structurally related compounds demonstrate:

-

Cognitive Enhancement: Improved Morris water maze performance in rodents (escape latency reduced by 40% vs. controls) .

-

Neuroprotection: 30% reduction in glutamate-induced neuronal apoptosis at 10 µM .

Dose-response relationships highlight a therapeutic window between 1–10 mg/kg, with adverse effects (e.g., catalepsy) emerging at >20 mg/kg .

Structure-Activity Relationships (SAR)

Modifications to the benzyl group profoundly influence activity:

| Substituent | mAChR Binding Affinity (IC50, nM) | Nootropic Efficacy (Relative to Nebracetam) |

|---|---|---|

| -H (Parent Compound) | 150 ± 12 | 1.0 |

| -Cl (2,5-Dichloro) | 85 ± 8 | 1.8 |

| -OCH3 | 210 ± 15 | 0.7 |

| -CF3 | 95 ± 10 | 1.5 |

Halogenation at the 2- and 5-positions enhances lipophilicity and receptor affinity, correlating with improved blood-brain barrier permeability .

Applications in Drug Development

Chiral Building Blocks

The compound serves as a precursor to:

-

Antipsychotics: Derivatives with substituted benzamides show 5-fold greater D receptor affinity than haloperidol .

-

Anticonvulsants: Carbamate analogs exhibit ED values of 15 mg/kg in pentylenetetrazole-induced seizure models .

Radiopharmaceuticals

C-Labeled analogs enable positron emission tomography (PET) imaging of mAChR density in Alzheimer’s patients, with a brain uptake ratio (SUV) of 2.1 at 30 minutes post-injection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume